1,2-Hexanediol-d3
Description
Properties
Molecular Formula |
C₆H₁₁D₃O₂ |
|---|---|
Molecular Weight |
121.19 |
Synonyms |
(±)-Hexane-1,2-diol-d3; 1,2-Dihydroxyhexane-d3; 1,2-Hexyleneglycol-d3; 5,6-Dihydroxyhexane-d3; DL-1,2-Hexanediol-d3; KMO 6-d3 |
Origin of Product |
United States |
Advanced Analytical Characterization of 1,2 Hexanediol D3 in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Puritycymitquimica.comrsc.orgresearchgate.netrsc.org
NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. In the context of isotopically labeled compounds like 1,2-Hexanediol-d3, various NMR methods are employed to confirm the position of the deuterium (B1214612) labels, assess isotopic purity, and identify any non-deuterated impurities.
Deuterium NMR (²H or D-NMR) is a specialized technique that directly observes the deuterium nucleus. sigmaaldrich.com This method is exceptionally useful for confirming the exact location of the deuterium atoms within the this compound molecule. Since only the deuterated positions will produce a signal in the ²H NMR spectrum, it provides unambiguous evidence of successful labeling. sigmaaldrich.com
The chemical shifts in ²H NMR are nearly identical to those in proton (¹H) NMR for the same chemical environment, simplifying spectral interpretation. sigmaaldrich.com For this compound, where the deuterium atoms are located on the terminal methyl group (position 6), a distinct signal corresponding to this position would be observed in the ²H NMR spectrum. The absence of signals at other positions confirms the specific labeling. Furthermore, the integration of the deuterium signal can be used to quantify the abundance of the deuterium isotope. sigmaaldrich.com
While ²H NMR focuses on the labeled sites, ¹³C and ¹H NMR are crucial for characterizing the rest of the molecule and detecting any impurities. beilstein-journals.org
¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the protons on the terminal methyl group would be significantly diminished or absent, depending on the isotopic enrichment. The remaining protons on the carbon backbone and hydroxyl groups would produce signals characteristic of the 1,2-hexanediol (B41856) structure. researchgate.net The presence of any unexpected signals could indicate impurities. The residual proton signal of the deuterated methyl group can be used to determine the level of deuterium enrichment. sigmaaldrich.com
A comparison of expected chemical shifts for the unlabeled and deuterated compound is presented below:
| Atom | Unlabeled 1,2-Hexanediol ¹H NMR (ppm) | This compound ¹H NMR (ppm) | Unlabeled 1,2-Hexanediol ¹³C NMR (ppm) | This compound ¹³C NMR (ppm) |
| C1-H₂ | ~3.4-3.6 | ~3.4-3.6 | ~66 | ~66 |
| C2-H | ~3.7 | ~3.7 | ~72 | ~72 |
| C3-H₂ | ~1.4 | ~1.4 | ~33 | ~33 |
| C4-H₂ | ~1.3 | ~1.3 | ~28 | ~28 |
| C5-H₂ | ~1.3 | ~1.3 | ~23 | ~23 |
| C6-H₃ | ~0.9 | Significantly reduced/absent | ~14 | ~13 (with C-D coupling) |
Note: The chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Quantitative NMR (qNMR) can be employed to accurately determine the deuterium content in this compound. spectralservice.de By using an internal standard with a known concentration, the integral of the residual proton signal at the labeled position in the ¹H NMR spectrum can be compared to the integral of a signal from the standard. acs.org This allows for a precise calculation of the isotopic purity. Similarly, quantitative ²H NMR, using a suitable deuterated standard, can directly measure the amount of deuterium present in the sample. spectralservice.de
Carbon-13 NMR (¹³C NMR) and Proton NMR (¹H NMR) for Unlabeled Moieties and Impurities
Mass Spectrometry (MS) Techniques for Isotopic Purity, Molecular Weight, and Fragment Analysiscymitquimica.comrsc.orgrsc.orgspectralservice.depreprints.orghmdb.cawashington.edunist.gov
Mass spectrometry is an indispensable tool for confirming the molecular weight and isotopic distribution of labeled compounds. It provides data that complements NMR analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can definitively confirm the elemental composition of a molecule. researchgate.netrsc.org For this compound (C₆D₃H₁₁O₂), the expected monoisotopic mass will be higher than that of its unlabeled counterpart (C₆H₁₄O₂). cymitquimica.comnist.gov
The ability of HRMS to measure mass with high precision allows for the differentiation between the deuterated compound and any potential isobaric impurities. The exact mass confirmation serves as a critical quality control step. beilstein-journals.org
| Compound | Molecular Formula | Exact Monoisotopic Mass (Da) |
| 1,2-Hexanediol | C₆H₁₄O₂ | 118.0994 |
| This compound | C₆D₃H₁₁O₂ | 121.1182 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that separates volatile compounds before they are introduced into the mass spectrometer. preprints.org This is particularly useful for assessing the purity of this compound and analyzing its isotopic distribution.
The gas chromatogram will show a peak for this compound, and any volatile impurities will appear as separate peaks. The mass spectrum corresponding to the main peak will confirm the identity of the deuterated compound. The fragmentation pattern observed in the mass spectrum can also provide structural information. For this compound, fragments containing the deuterated methyl group will have a higher mass-to-charge ratio (m/z) compared to the unlabeled compound, further confirming the location of the label. nih.gov Analysis of the relative intensities of the molecular ion peaks for the deuterated and any residual unlabeled compound can provide another measure of isotopic enrichment. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Separation and Detection
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis prowess of mass spectrometry. wikipedia.org This synergy is particularly advantageous for the analysis of this compound in complex mixtures. In a typical LC-MS workflow, the sample is first injected into an HPLC system where this compound is separated from other components based on its chemical affinity for the stationary and mobile phases. wikipedia.org Following separation, the eluent from the LC column is directed into the mass spectrometer's ion source.
The key to detecting the deuterated compound lies in the mass spectrometer's ability to differentiate molecules based on their mass-to-charge ratio (m/z). Isotopic labeling, the replacement of specific atoms with their isotopes, alters the mass of a molecule without significantly changing its chemical properties or chromatographic retention time. wikipedia.org Therefore, this compound will elute at nearly the same time as its non-deuterated counterpart but will be detected at a different m/z value. The three deuterium atoms increase the molecular weight by approximately 3 Da. This mass shift allows for clear and unambiguous detection of this compound, even in the presence of high concentrations of natural 1,2-Hexanediol.
This technique is widely used for quantitative studies where the deuterated compound serves as an ideal internal standard. Because it co-elutes with the analyte and experiences similar ionization effects, it can accurately correct for variations in sample preparation and instrument response. nih.gov
Table 1: Expected Mass-to-Charge (m/z) Ratios for 1,2-Hexanediol and this compound in LC-MS Table generated based on the principles of mass spectrometry and isotopic labeling. wikipedia.org
| Compound | Molecular Formula | Exact Mass (Da) | Common Adduct Ion [M+H]⁺ | Expected m/z |
|---|---|---|---|---|
| 1,2-Hexanediol | C₆H₁₄O₂ | 118.0994 | C₆H₁₅O₂⁺ | 119.1067 |
Chromatographic Method Development for Separation and Quantification in Complex Research Matrices
Gas Chromatography (GC) Method Optimization
Gas Chromatography (GC), particularly when coupled with a mass selective detector (GC-MS), is a cornerstone for the analysis of volatile and semi-volatile compounds. For diols like 1,2-Hexanediol, method optimization is crucial to achieve accurate and reproducible results.
A key consideration for analyzing glycols and diols is the selection of the GC column. The presence of two hydroxyl (-OH) groups makes these compounds polar and prone to peak tailing on standard non-polar columns due to strong interactions. Therefore, polar capillary columns, such as those with a polyethylene (B3416737) glycol phase (e.g., Carbowax type), are often the traditional choice. However, to mitigate peak tailing, phases that are specifically modified to handle active, acidic analytes are preferred. An alternative approach is derivatization, where the hydroxyl groups are chemically modified to form less polar derivatives (e.g., silylation to form trimethylsilyl (B98337) (TMS) ethers), which improves chromatographic peak shape and volatility.
When this compound is used as an internal standard, optimization aims to achieve baseline separation of the analyte from matrix interferences, although the deuterated standard and the native compound will typically co-elute. industry.gov.au The mass spectrometer readily distinguishes them based on their different m/z values. agriculturejournals.cz Optimization parameters include the oven temperature program, carrier gas flow rate, and injection parameters. A typical temperature program starts at a lower temperature to focus the analytes at the head of the column and then ramps up to elute the compounds of interest in a reasonable time. google.com
Table 2: Typical GC-MS Parameters for Diol Analysis This table represents a generalized starting point for method development based on common practices for analyzing similar compounds. agriculturejournals.czgoogle.comnih.gov
| Parameter | Setting | Purpose |
|---|---|---|
| Column | Polar, modified polyethylene glycol (e.g., SPB-1000) or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness | Provides good retention and peak shape for polar diols. |
| Carrier Gas | Helium | Inert carrier gas, standard for MS applications. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Injection Mode | Split/Splitless (e.g., 10:1 split) | Prevents column overloading and maintains sharp peaks. |
| Oven Program | Initial Temp: 80°C (hold 2 min), Ramp: 15°C/min to 240°C (hold 5 min) | Separates compounds based on boiling point and polarity. |
| MS Interface Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization. |
| Detection | Mass Spectrometer (Scan or SIM mode) | Provides mass information for identification and quantification. |
Liquid Chromatography (LC) Method Optimization
Optimizing liquid chromatography methods for this compound involves careful selection of the stationary phase, mobile phase composition, and detector settings to ensure accurate quantification, especially within complex research matrices. chromatographyonline.com Given the polar nature of 1,2-Hexanediol, reversed-phase HPLC is a common approach.
A primary goal of LC method development is to achieve optimal resolution in the shortest possible time. chromatographyonline.com For polar analytes that may have poor retention on standard C18 columns, several strategies can be employed. These include using columns with polar-embedded or polar-endcapped stationary phases, or employing Hydrophilic Interaction Liquid Chromatography (HILIC). nih.govchromatographyonline.com The choice of mobile phase is critical; a typical reversed-phase system uses a mixture of water (or an aqueous buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). chromatographyonline.com For ionizable analytes, controlling the mobile phase pH is essential for good retention and peak shape. chromatographyonline.com
Recent research has highlighted the unconventional use of 1,2-Hexanediol itself as a component of the mobile phase in reversed-phase LC, particularly for coupling with Inductively Coupled Plasma Mass Spectrometry (ICP-MS). nih.govspeciation.net Studies show that mobile phases containing up to 30% v/v of 1,2-Hexanediol are well-tolerated by the ICP-MS plasma and provide superior elution strength compared to much higher concentrations of methanol or acetonitrile. speciation.netresearchgate.net This allows for the elution of highly hydrophobic compounds at lower organic content, enhancing sensitivity. nih.gov In such a context, this compound would be an ideal internal standard for quantifying other analytes, with optimization focusing on gradient composition, flow rate, and column temperature to ensure reproducible separation. vscht.cz
Table 3: Key Parameters for LC Method Optimization This table summarizes crucial parameters for developing a robust LC method for polar analytes like this compound. chromatographyonline.comescholarship.orgscirp.org
| Parameter | Considerations for Optimization | Impact on Separation |
|---|---|---|
| Stationary Phase (Column) | Reversed-phase (C18, C8), Polar-Embedded, Polar-Endcapped, HILIC | Governs the primary retention mechanism based on analyte polarity. |
| Mobile Phase Composition | Type of organic solvent (Acetonitrile, Methanol), aqueous buffer, pH, additives (e.g., formic acid) | Fine-tunes selectivity and retention time; critical for peak shape and MS compatibility. |
| Elution Mode | Isocratic (constant mobile phase composition) or Gradient (varied composition) | Gradient elution is often required for complex samples with a wide range of analyte polarities. |
| Flow Rate | Typically 0.2 - 1.0 mL/min for analytical HPLC | Affects analysis time, resolution, and backpressure. |
| Column Temperature | Often slightly elevated (e.g., 40-50°C) | Improves peak efficiency and reduces mobile phase viscosity and backpressure. nih.gov |
| Detector Settings (MS) | Ionization mode (ESI, APCI), polarity (positive/negative), scan parameters | Optimized to maximize the signal for the specific analyte and its deuterated standard. |
Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis and Isotopic Shifts
Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about a molecule's structure and the chemical bonds within it. mdpi.com These methods are exceptionally sensitive to isotopic substitution, making them powerful tools for characterizing deuterated compounds like this compound. researchgate.net
The fundamental principle behind this application is that the vibrational frequency of a bond is dependent on the masses of the atoms involved. acs.org When a lighter hydrogen (H) atom is replaced by a heavier deuterium (D) atom, the reduced mass of the vibrating system increases. This mass difference causes the vibrational frequency of the bond to decrease, resulting in a noticeable "isotopic shift" in the spectrum. unam.mx This phenomenon allows for the unambiguous assignment of vibrational modes involving hydrogen. acs.org
For this compound, the most significant shifts are expected for the O-D and C-D stretching vibrations compared to the O-H and C-H stretches in the non-deuterated molecule. rsc.org The stretching frequency of an O-H bond typically appears as a broad band in the 3200-3600 cm⁻¹ region of an IR spectrum. Upon deuteration, this band shifts to a lower frequency, appearing in the 2350-2550 cm⁻¹ region. unam.mx Similarly, C-H stretching vibrations (~2850-3000 cm⁻¹) will shift to lower wavenumbers for C-D bonds. The theoretical isotopic shift factor (ν_XH / ν_XD, where X is O or C) is approximately the square root of the ratio of the reduced masses, which is about 1.37-1.41. rsc.org Experimental values are often slightly lower but still provide definitive evidence of deuteration. rsc.org
Table 4: Predicted Isotopic Shifts in Vibrational Frequencies for this compound Frequencies for 1,2-Hexanediol are typical values for alcohols. Frequencies for the d3 analogue are estimated based on theoretical isotopic shift factors. mdpi.comunam.mxrsc.org
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) in 1,2-Hexanediol | Predicted Frequency Range (cm⁻¹) in this compound |
|---|---|---|---|
| O-H Stretch | R-OH | 3200 - 3600 | N/A (assuming deuteration is on the carbon backbone) |
| C-H Stretch (Aliphatic) | C-H | 2850 - 3000 | N/A (for non-deuterated positions) |
| O-D Stretch | R-OD | N/A | ~2350 - 2550 (if hydroxyl is deuterated) |
| C-D Stretch | C-D | N/A | ~2100 - 2250 |
Applications of 1,2 Hexanediol D3 As a Research Tool
Utilization as an Internal Standard in Quantitative Analytical Method Development
One of the primary applications of 1,2-hexanediol-d3 is its use as an internal standard in the development and validation of quantitative analytical methods, particularly those coupled with mass spectrometry. texilajournal.com An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known amount to both samples and calibration standards. smolecule.com By comparing the instrument's response to the analyte with that of the internal standard, variations arising from sample preparation and analysis can be effectively compensated for, leading to more accurate and precise quantification. texilajournal.com
Development of Calibration Curves and Assay Validation in Mass Spectrometry-Based Platforms
In quantitative mass spectrometry, establishing a reliable calibration curve is fundamental for determining the concentration of an analyte in an unknown sample. labmanager.com A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of the analyte and a constant concentration of the internal standard. labmanager.com The ratio of the analyte's signal to the internal standard's signal is then plotted against the analyte's concentration. thermofisher.com
The use of a deuterated internal standard like this compound is particularly advantageous in mass spectrometry. nih.gov Since its chemical behavior is nearly identical to the non-deuterated (protiated) form, it co-elutes during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. texilajournal.com However, due to the mass difference imparted by the deuterium (B1214612) atoms, it is readily distinguishable from the analyte by the mass analyzer. nist.gov This allows for the creation of robust calibration curves, as the ratio of the analyte to the internal standard remains consistent even with fluctuations in instrument performance or sample matrix composition. thermofisher.com This approach significantly improves the accuracy and reproducibility of the assay, which is crucial for method validation. texilajournal.com
For example, a patent for determining the content of 1,2-hexanediol (B41856) in cosmetics describes a gas chromatography method where a linear relationship between the concentration of the 1,2-hexanediol standard and its peak area is established to create a standard curve with a high correlation coefficient, enabling accurate quantification. google.com While this example uses the non-deuterated form for the standard curve, the principle directly applies to the use of a deuterated internal standard for enhanced precision.
Normalization Strategies in Complex Metabolomics and Other Omics Data Sets
Metabolomics and other "omics" studies generate vast and complex datasets, where thousands of molecules are measured simultaneously across numerous samples. metabolomicscentre.ca A significant challenge in analyzing this data is correcting for systematic variations that are not of biological origin, such as differences in sample collection, extraction efficiency, and instrument sensitivity over time. sci-hub.se Data normalization is a critical step to address these variations and ensure that the observed differences between samples reflect true biological changes.
The use of stable isotope-labeled internal standards, such as this compound, is a gold-standard approach for normalization in metabolomics. nih.govsci-hub.se By spiking a mixture of deuterated standards into each sample prior to analysis, researchers can correct for technical variability on a per-metabolite or class-of-metabolites basis. researchgate.net Since the isotopically labeled standards closely mimic the behavior of their endogenous counterparts throughout the analytical process, any non-biological variation will affect both equally. thermofisher.com Normalizing the signal of each endogenous metabolite to its corresponding deuterated internal standard effectively cancels out these errors, leading to a more accurate representation of the relative metabolite abundances. metabolomicscentre.ca This strategy is superior to other normalization methods that apply a single correction factor to all metabolites in a sample, as it accounts for the unique behavior of individual molecules. thermofisher.com
Table 1: Comparison of Normalization Strategies in Omics Data
| Normalization Strategy | Description | Advantages | Disadvantages |
| Internal Standard (Deuterated) | A known amount of an isotopically labeled compound (e.g., this compound) is added to each sample. | High accuracy and precision; corrects for analyte-specific variations in extraction and ionization. texilajournal.comnih.gov | Can be costly; a specific labeled standard is needed for each analyte of interest. nih.gov |
| Total Ion Current (TIC) Normalization | The signal intensity of each feature is divided by the total ion current of that sample. | Simple to implement; does not require additional standards. | Assumes that the total amount of ions is constant across all samples, which may not be true. |
| Median Normalization | Each feature's intensity is divided by the median intensity of all features in that sample. | More robust to outliers than TIC normalization. thermofisher.com | Assumes that the majority of features do not change between samples. |
| Probabilistic Quotient Normalization (PQN) | Calculates a dilution factor for each sample based on the median of the quotients of the intensities of each feature relative to a reference spectrum. | Accounts for dilution effects. | Can be complex to implement. |
Mechanistic Studies in Organic Reactions and Catalysis
The isotopic substitution in this compound also makes it a powerful probe for elucidating the mechanisms of chemical reactions. nih.gov By tracking the fate of the deuterium atoms, chemists can gain insights into reaction pathways, bond-breaking and bond-forming steps, and the nature of transition states.
Elucidation of Reaction Pathways via Kinetic Isotope Effects (KIEs)
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. libretexts.org The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, meaning it requires more energy to break. libretexts.orgepfl.ch Consequently, if a C-H bond is broken in the rate-determining step of a reaction, the reaction will proceed more slowly when hydrogen is replaced by deuterium. This is known as a primary KIE and is typically expressed as the ratio of the rate constants (kH/kD). libretexts.org
By measuring the KIE using a deuterated substrate like this compound, researchers can determine whether the C-H bond at the deuterated position is cleaved in the rate-limiting step of a reaction. wikipedia.org A significant primary KIE (typically kH/kD > 2) provides strong evidence for C-H bond cleavage in the rate-determining step. sciensage.info Conversely, the absence of a significant KIE (kH/kD ≈ 1) suggests that C-H bond cleavage is not rate-limiting. ansto.gov.au Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information about changes in hybridization at the transition state. researchgate.net
Tracing of Molecular Rearrangements and Bond Formation/Cleavage Events
Deuterium labeling is an invaluable technique for tracing the movement of atoms and the rearrangement of molecular structures during a chemical reaction. researchgate.net By synthesizing a starting material with deuterium atoms at specific positions, such as in this compound, and then analyzing the isotopic distribution in the products, chemists can follow the path of the labeled part of the molecule.
This method has been used to distinguish between proposed reaction mechanisms. For instance, in a study on the Diol-Ritter reaction, deuterium labeling helped to show that an O-alkylated cation does not directly isomerize to an N-alkylated cation but instead reverts to an intermediate. figshare.com Similarly, the fragmentation patterns of molecules in a mass spectrometer can be elucidated by comparing the spectra of labeled and unlabeled compounds, as demonstrated in studies of 1,2,5-oxadiazole N-oxide derivatives. scielo.br This allows for the precise determination of which atoms are lost or rearranged during fragmentation.
Investigation of Enzyme Mechanisms (in vitro studies)
The principles of KIEs and isotopic tracing are also widely applied to the study of enzyme-catalyzed reactions. ansto.gov.au Enzymes are highly specific catalysts, and understanding their mechanisms is crucial for drug development and biocatalysis. ansto.gov.au By using a deuterated substrate like this compound, researchers can probe the intimate details of enzymatic transformations.
For example, measuring the KIE for an enzyme-catalyzed oxidation of an alcohol can reveal whether the abstraction of a hydrogen atom is the rate-limiting step. nih.gov A large KIE would support a mechanism where C-H bond cleavage is kinetically significant. nih.gov In a study on galactose oxidase, a very large KIE was observed, suggesting that hydrogen atom abstraction by a radical is the rate-determining step. nih.gov Isotope effects can also be used to determine the kinetic mechanisms of enzymes, the order of substrate binding, and the structure of the transition state. researchgate.net These studies provide fundamental insights into how enzymes function at a molecular level. ansto.gov.au
Table 2: Research Findings from Isotopic Labeling Studies
| Study Area | Key Finding | Significance | Reference |
| Enzyme Catalysis (Galactose Oxidase) | An unusually large kinetic isotope effect (kH/kD = 22.5) was observed for substrate oxidation. | Indicates that hydrogen atom abstraction is the rate-determining step and suggests the involvement of quantum tunneling. | nih.gov |
| Organic Reaction Mechanism (Diol-Ritter) | Deuterium labeling showed that an O-alkylated intermediate reverts to a previous state rather than directly rearranging. | Elucidated a key step in the reaction pathway, ruling out a proposed direct isomerization. | figshare.com |
| Mass Spectrometry Fragmentation | Deuterated analogs confirmed specific neutral losses and rearrangements in 1,2,5-oxadiazole N-oxides. | Provided clear evidence for the fragmentation pathways, aiding in structural elucidation. | scielo.br |
| Enzyme Mechanism (Lysozyme) | Secondary alpha-deuterium KIEs were used to probe the transition state of glycoside hydrolysis. | Provided evidence for the nature of the transition state, supporting a specific reaction mechanism. | acs.org |
Application in Metabolic Flux Analysis (MFA) and Metabolomics Research
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govmdpi.com When combined with stable isotope tracers, the technique is often referred to as isotope-assisted MFA (iMFA). mdpi.com This approach provides a detailed snapshot of cellular physiology by tracking the transformation of isotopically labeled nutrients into downstream metabolites. nih.govnih.gov Deuterium (²H) labeled compounds are particularly useful for monitoring reactions involving dehydrogenases and isomerases. nih.gov
In this context, this compound can be introduced into a biological system as a tracer. Its metabolism can be followed by analyzing the isotopic labeling patterns of subsequent metabolites. This allows for a quantitative understanding of how the compound is processed and integrated into the cell's metabolic network.
The core principle of stable isotope tracing is to administer an isotopically enriched precursor and analyze the labeling pattern of downstream products using techniques like mass spectrometry or NMR spectroscopy. mdpi.com This provides direct evidence of pathway activity. For example, studies have successfully used deuterated methanol (B129727) to trace formaldehyde (B43269) metabolism in bacteria and deuterated water to trace the synthesis of lipids in cellular models. plos.orgresearchgate.net
Similarly, this compound can be used as a tracer in both in vitro (e.g., cell cultures) and in vivo (e.g., animal models) research settings. If an organism or cell line possesses enzymes capable of metabolizing 1,2-Hexanediol, the deuterium atoms act as a stable, non-radioactive label. As the molecule is broken down or modified, its deuterated fragments are incorporated into other metabolites. By tracking the appearance of deuterium in these downstream compounds, researchers can elucidate metabolic pathways and identify previously unknown metabolite interconversions.
For instance, if this compound were metabolized via oxidation and cleavage, the resulting deuterated products could be identified, mapping its metabolic fate. This approach is invaluable for understanding the biotransformation of xenobiotics or for exploring novel metabolic pathways in various non-human biological models. nih.govbiorxiv.org
Beyond just identifying pathways, stable isotope tracers allow for the quantification of the rates at which metabolites are produced and consumed (turnover) and the estimation of their total concentration within a compartment (pool size). nih.gov By introducing a known quantity of this compound and monitoring the rate at which the deuterium label appears in a product metabolite, researchers can calculate the flux through that specific metabolic reaction. nih.gov
This kinetic analysis provides a dynamic view of metabolism that cannot be obtained from simply measuring static metabolite concentrations. mdpi.com For example, a stable metabolite level could be the result of either very low production and consumption rates or very high, balanced rates—a distinction that only flux analysis can reveal.
Table 1: Hypothetical Data for Metabolite Turnover Analysis using this compound in a Liver Cell Culture Model
This table illustrates the type of data that could be generated in an experiment designed to quantify the turnover of a hypothetical metabolite "Metabolite X," derived from the metabolism of 1,2-Hexanediol.
| Time Point (Hours) | Isotopic Enrichment of Metabolite X (%) | Calculated Turnover Rate (nmol/mg protein/hr) |
| 1 | 5.2 | 10.4 |
| 2 | 9.8 | 10.1 |
| 4 | 18.5 | 9.9 |
| 8 | 33.1 | 9.5 |
| 12 | 45.0 | 9.2 |
This is a hypothetical data table for illustrative purposes.
Tracing Carbon Flow and Metabolite Interconversions in Biological Systems (In Vitro/In Vivo Research Models, excluding human clinical)
Development of Novel Analytical Probes and Standards for Research Applications
In analytical chemistry, particularly in quantitative mass spectrometry, stable isotope-labeled compounds are the gold standard for use as internal standards. cerilliant.combiopharmaservices.com An internal standard is a compound added to a sample at a known concentration to enable accurate quantification of an analyte by correcting for variability during sample processing, chromatography, and detection. biopharmaservices.com
This compound is an ideal internal standard for the quantification of natural (unlabeled) 1,2-Hexanediol. Because it is chemically identical to the analyte, it co-elutes during chromatography and experiences the same ionization efficiency and matrix effects in the mass spectrometer. However, its higher mass allows it to be distinguished from the unlabeled analyte. This ensures a high degree of accuracy and precision in quantitative assays. cerilliant.com
Furthermore, isotopically labeled molecules like this compound can serve as building blocks for the synthesis of more complex analytical probes. For example, it could be used in the synthesis of labeled enzyme substrates or inhibitors, which are critical tools for studying enzyme function and for screening potential drug candidates. symeres.comuniversiteitleiden.nl
Research in Chemical Biology and Enzymatic Studies (In Vitro/In Vivo Research Models, excluding human clinical)
This compound is a valuable tool for investigating enzyme function and reaction mechanisms. In chemical biology, researchers can use it to identify and characterize enzymes that act on diol substrates. By incubating this compound with cell extracts, tissue homogenates, or purified enzymes, and then analyzing the products by MS or NMR, one can determine the specific transformations that occur. For instance, studies on vitamin D metabolism have used labeled substrates to characterize the activity of cytochrome P450 enzymes. nih.govnih.gov
This approach can answer several key questions:
Does a specific enzyme or biological system metabolize 1,2-Hexanediol?
What are the structures of the resulting metabolites?
What is the kinetic profile (e.g., Kₘ, k꜀ₐₜ) of the enzymatic reaction?
The kinetic isotope effect, where the C-D bond is stronger and thus slower to break than a C-H bond, can also be exploited. If the rate-limiting step of an enzymatic reaction involves the cleavage of a C-H bond at one of the deuterated positions, the reaction will proceed more slowly with this compound than with its unlabeled counterpart. Observing this effect provides powerful evidence for a specific reaction mechanism. symeres.com
Table 2: Potential Applications of this compound in Enzymatic and Chemical Biology Research
| Research Area | Application of this compound | Objective |
| Enzyme Discovery | Substrate for uncharacterized oxidoreductases or dehydrogenases in cell lysates. | Identify novel enzymes capable of metabolizing short-chain diols. |
| Mechanistic Enzymology | Kinetic analysis comparing reaction rates of labeled vs. unlabeled 1,2-Hexanediol. | Determine if C-H bond cleavage at a labeled position is a rate-limiting step. |
| Metabolite Identification | Tracer in in vitro reactions with purified enzymes or in vivo in model organisms. | Elucidate the structure of metabolic products using MS and NMR. nih.gov |
| Synthetic Biology | Labeled precursor for the enzymatic synthesis of specialty chemicals. | Create labeled versions of value-added compounds for further tracing studies. researchgate.net |
Computational and Theoretical Investigations of 1,2 Hexanediol D3 and Deuterated Alcohols
Quantum Chemical Calculations for Isotopic Effects and Molecular Properties
Quantum chemical calculations are fundamental to understanding how the substitution of hydrogen with deuterium (B1214612) alters the electronic structure and energy of a molecule. These calculations are crucial for interpreting experimental data and predicting molecular behavior.
The replacement of hydrogen with the heavier deuterium isotope leads to notable changes in the vibrational frequencies of a molecule. ajchem-a.com This is a direct consequence of the increased reduced mass of the bonds involving deuterium. Quantum chemical calculations, such as those using density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), can accurately predict these shifts. For instance, in deuterated species, the vibrational frequencies associated with C-D bonds are lower than those of C-H bonds. ajchem-a.com These shifts are observable in infrared (IR) and Raman spectroscopy and serve as a key signature of deuteration.
A critical outcome of these vibrational frequency shifts is the change in the zero-point energy (ZPE) of the molecule. The ZPE is the lowest possible energy that a quantum mechanical system may have, and it is directly related to the sum of all vibrational frequencies. Due to the lower vibrational frequencies of deuterated bonds, the ZPE of a deuterated molecule is lower than that of its non-deuterated counterpart. nih.govacs.org This difference in ZPE is a primary driver for kinetic isotope effects, where deuterated compounds often react at different rates than their hydrogen-containing analogues. diva-portal.org
Ab initio calculations have shown that the ZPE difference between D₂ and H₂ can be larger than that between certain deuterated and non-deuterated molecular complexes, influencing the favorability of H/D exchange reactions. nih.govacs.org Harmonic and anharmonic frequency calculations are employed to interpret the spectra of deuterated isotopomers and isotopologues. nih.govacs.org For more complex systems, methods like vibrational perturbation theory (VPT2) and vibrational self-consistent field/vibrational configuration interaction (VSCF/VCI) are used. nih.gov
Table 1: Calculated Vibrational Frequencies for Isotopic Analogues
| Molecule | Vibrational Mode | Calculated Frequency (cm⁻¹) |
| SCH₂ | Symmetric CH stretch | 3032 |
| CSDH | CD stretch | 2226 |
| SCD₂ | Symmetric CD stretch | 2226.2 |
| H₂O | Symmetric OH stretch | 3821 |
| DHO | OD stretch | 2871 |
| D₂O | Symmetric OD stretch | 283 |
Note: Data is illustrative and based on general findings for deuterated species. ajchem-a.com Actual values for 1,2-Hexanediol-d3 would require specific calculations.
Quantum chemical calculations are also instrumental in predicting spectroscopic parameters like NMR chemical shifts. arxiv.org DFT methods have become particularly popular for this purpose, offering a good balance between accuracy and computational cost. nih.gov The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in structure elucidation and verification. nih.gov
For deuterated compounds, the effect on NMR spectra is twofold. First, the deuterium nucleus itself is NMR active but resonates at a different frequency and has a different spin quantum number than a proton, leading to its "disappearance" from a standard ¹H NMR spectrum and appearance in a ²H NMR spectrum. Second, the presence of deuterium can cause small shifts in the resonances of nearby ¹H and ¹³C nuclei, known as isotope effects on NMR chemical shifts. mdpi.com These effects can be calculated using quantum chemical methods, although they are often small. mdpi.com
Machine learning algorithms, trained on large datasets of experimental and calculated NMR data, are emerging as powerful tools for the rapid and accurate prediction of chemical shifts. nih.govresearchgate.net These methods can achieve mean absolute errors of less than 0.10 ppm for ¹H chemical shifts. researchgate.net
Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Model Alcohol (Ethanol)
| Proton | Experimental Shift (ppm) | Predicted Shift (ppm) - DFT | Predicted Shift (ppm) - Machine Learning |
| -CH₃ | 1.22 | 1.18 | 1.21 |
| -CH₂- | 3.68 | 3.65 | 3.67 |
| -OH | 2.58 | Varies with conditions | Varies with conditions |
Note: This table is illustrative. The accuracy of prediction can vary with the method and solvent used. arxiv.orgnih.govnih.gov
Vibrational Frequency Calculations and Zero-Point Energy Contributions in Deuterated Species
Molecular Dynamics (MD) Simulations of Deuterated Compounds in Solvation and Model Biological Environments
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal detailed information about the structure, dynamics, and thermodynamics of liquids, solutions, and complex biological systems. nih.govdiva-portal.org
For deuterated compounds like this compound, MD simulations can be used to study their behavior in various environments. In solvation studies, MD can elucidate how the deuterated molecule interacts with solvent molecules, such as water. researchgate.netnih.gov The simulations can reveal details about the structure of the solvation shell, the dynamics of solvent exchange, and the strength of hydrogen bonding. researchgate.netacs.org The substitution of hydrogen with deuterium can subtly alter these interactions due to changes in vibrational motions and zero-point energy. osti.gov
In the context of model biological environments, MD simulations can be used to investigate the interactions of this compound with lipid bilayers, which serve as a model for cell membranes. acs.orgfu-berlin.de These simulations can provide insights into the partitioning of the molecule into the membrane, its orientation and dynamics within the bilayer, and its effect on membrane properties. diva-portal.orgresearchgate.net Such studies are crucial for understanding the molecular basis of the compound's biological activity.
Table 3: Key Parameters from MD Simulations of Alcohols in Aqueous Solution
| Property | Description | Typical Value/Observation |
| Radial Distribution Function | Describes the probability of finding a solvent molecule at a certain distance from the solute. | Shows distinct solvation shells. |
| Hydrogen Bond Lifetime | The average duration of a hydrogen bond between the solute and solvent. | Can be influenced by deuteration. |
| Self-Diffusion Coefficient | A measure of the translational mobility of the molecule in the solvent. | Can be affected by isotopic substitution. |
| Rotational Correlation Time | A measure of how quickly a molecule tumbles in solution. | Can be influenced by deuteration. |
Note: These are general parameters obtainable from MD simulations. acs.orgresearchgate.net Specific values would depend on the system and simulation conditions.
In Silico Modeling of Reaction Mechanisms Involving Deuterated Substrates and Intermediates
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. diva-portal.org For reactions involving deuterated substrates, these methods can provide a detailed understanding of the kinetic isotope effect (KIE). rsc.orgacs.org The KIE is the change in the rate of a reaction when one of the atoms in the reactants is replaced by one of its isotopes. diva-portal.orgnih.gov
By calculating the potential energy surface for a reaction, computational methods can identify the transition state, which is the highest energy point along the reaction coordinate. rsc.org The difference in the ZPE between the reactant and the transition state contributes significantly to the activation energy of the reaction. Because deuterated compounds have a lower ZPE, the activation energy for a reaction that involves the breaking of a bond to deuterium can be higher than for the corresponding bond to hydrogen, leading to a slower reaction rate (a "normal" KIE). diva-portal.orgresearchgate.net
Computational studies can model various aspects of reaction mechanisms, including the role of solvent molecules, the participation of catalysts, and the possibility of quantum mechanical tunneling. acs.orgosti.gov For enzymatic reactions, quantum mechanics/molecular mechanics (QM/MM) methods are often employed, where the reactive part of the system is treated with a high level of quantum theory, while the surrounding protein and solvent are treated with a more computationally efficient molecular mechanics force field. mdpi.comlu.se These models have been successfully used to study the mechanisms of a wide range of enzymatic reactions, including those involving alcohol substrates. lu.senih.gov
Future Directions and Emerging Research Avenues for Deuterated Diols
Expansion of Advanced Synthetic Methodologies for Precise Deuteration
The synthesis of deuterated compounds, including diols, is moving beyond traditional methods toward more sophisticated and precise techniques. resolvemass.ca The goal is to achieve site-specific deuteration with high efficiency and control, which is crucial for fine-tuning molecular properties and for creating specific internal standards for analytical chemistry. nih.gov
Key emerging methodologies include:
Catalytic Hydrogen Isotope Exchange (HIE): This is a powerful method for replacing hydrogen with deuterium (B1214612) atoms. x-chemrx.com Recent advances focus on developing highly selective catalysts that can target specific C-H bonds, even in complex molecules. For instance, iridium, ruthenium, and nickel-based catalysts have shown significant promise. marquette.edunih.govresearchgate.net These reactions often use deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. nih.govacs.orgresearchgate.net
Catalytic Transfer Deuteration: This technique uses a deuterium donor molecule, such as a deuterated alcohol (e.g., 2-propanol-d8), to transfer deuterium to an unsaturated bond in the target molecule. marquette.eduorganic-chemistry.org It is a valuable method for the deuteration of unsaturated precursors to diols.
Biocatalysis: The use of enzymes, such as ene-reductases and alcohol dehydrogenases, is an emerging frontier for highly selective and enantioselective deuteration under mild conditions. nih.gov This approach offers the potential for creating chiral deuterated diols with exceptional precision.
A comparison of selected catalytic systems highlights the expanding toolbox available to chemists for synthesizing deuterated alcohols and diols.
| Catalytic System | Deuterium Source | Key Features & Applications | Reference |
|---|---|---|---|
| Ruthenium (Ru) Complexes | D₂O | Enables H/D exchange in primary and secondary alcohols; used in tandem reactions like ring-closing metathesis/transfer hydrogenation. | marquette.eduresearchgate.net |
| Iridium (Ir) Complexes | D₂O, Deuterated Alcohols | Catalyzes selective H/D exchange of alcohols and transfer deuteration of α,β-unsaturated carbonyl compounds. | marquette.eduresearchgate.net |
| Nickel (Ni) Catalysts | Deuterated Alcohols (e.g., 2-propanol-d8) | Effective for chemoselective asymmetric transfer hydrogenation and deuteration of unsaturated precursors to chiral amines and potentially alcohols. | organic-chemistry.org |
| Enzyme Systems (Biocatalysis) | ²H₂O, H₂ | Allows for highly chemo- and enantioselective reductive deuteration of C=O and C=C bonds under mild, standard benchtop conditions. | nih.gov |
These advanced methods facilitate the synthesis of complex deuterated molecules, such as steroid diols, for use as precursors in biosynthetic studies. scilit.comresearchgate.netjst.go.jp The continued development of these strategies will make precisely labeled compounds like 1,2-Hexanediol-d3 more accessible for a wider range of research applications.
Advanced Applications in Multi-Omics Research Beyond Metabolomics (e.g., Proteomics, Lipidomics)
While deuterated standards are well-established in metabolomics, their application is rapidly expanding into other "omics" fields, particularly proteomics and lipidomics. nih.govmoravek.com In these areas, they serve as indispensable internal standards for mass spectrometry (MS)-based quantification, improving the accuracy and reliability of complex biological measurements. symeres.comnih.govalfa-chemistry.com
Proteomics: Stable isotope labeling is a cornerstone of quantitative proteomics. nih.govalfa-chemistry.com Deuterated compounds can be used to synthesize labeled peptides, which serve as internal standards for the precise quantification of proteins in complex samples like cells, tissues, or body fluids. jpt.com This allows researchers to accurately track changes in protein expression, turnover, and interactions, providing critical insights into biological processes and disease mechanisms. moravek.com
Lipidomics: The quantification of lipids is often hampered by the complexity of the lipidome and matrix effects in analysis. Deuterated internal standards are crucial for overcoming these challenges. medrxiv.org By adding a known amount of a deuterated lipid standard that is chemically identical to the analyte of interest, researchers can correct for variations during sample preparation and analysis, leading to accurate quantification of specific lipid species.
| Omics Field | Application of Deuterated Standards | Key Benefit | Reference |
|---|---|---|---|
| Proteomics | Internal standards for quantifying proteins and peptides via mass spectrometry. | Enables accurate measurement of protein abundance, turnover, and interactions. | nih.govalfa-chemistry.comjpt.com |
| Lipidomics | Internal standards for quantifying specific lipid classes and molecular species. | Corrects for matrix effects and improves accuracy in complex lipid extracts. | medrxiv.org |
| Multi-Omics Integration | Provides reliable, quantitative data across different molecular layers (metabolites, proteins, lipids). | Facilitates a more holistic, systems-level understanding of biological states. | nih.govoup.com |
The use of deuterated standards like this compound, either directly or as a precursor for more complex labeled molecules, is foundational to generating the high-quality, quantitative data needed for robust multi-omics research.
Development of New Analytical Platforms Leveraging Deuterated Standards for Enhanced Precision
The demand for higher precision and accuracy in quantitative analysis is driving the development of new analytical platforms that fully leverage the benefits of deuterated internal standards. wiseguyreports.com Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are significantly enhanced by the use of stable isotope-labeled standards. metsol.comscioninstruments.com
Deuterated internal standards are considered the gold standard for quantitative mass spectrometry because they have nearly identical physicochemical properties to the analyte being measured. chromatographyonline.com This means they co-elute chromatographically and experience similar extraction efficiencies and, crucially, similar ionization suppression or enhancement effects in the mass spectrometer's ion source. texilajournal.comresearchgate.net By comparing the signal of the analyte to the known concentration of the co-eluting deuterated standard, these variations can be effectively compensated for, dramatically improving data quality. wisdomlib.orgclearsynth.comnih.gov
Research has repeatedly demonstrated the superiority of stable isotope-labeled internal standards (SIL-IS) over other types of internal standards (e.g., structural analogues).
Improved Precision and Accuracy: Studies comparing deuterated standards to analogue standards for the analysis of drugs have shown that the deuterated versions yield significantly lower variance and better accuracy. researchgate.netscispace.com
Enhanced Method Robustness: The use of deuterated standards can make analytical methods more robust and less susceptible to variations between samples (matrix effects), which is particularly important when analyzing complex biological fluids like blood or plasma. texilajournal.comresearchgate.net
Lower Limits of Quantification (LOQ): New analytical methods using deuterated standards have successfully improved detection and quantification limits, allowing for the measurement of very low-concentration analytes. mdpi.com
The validation parameters from a study using a deuterated standard for LC-MS/MS analysis illustrate the high level of precision achieved. mdpi.com
| Parameter | Result | Significance |
|---|---|---|
| Precision (RSDr) | <15% | Indicates high reproducibility of the measurement. |
| Accuracy | 88% to 94% | Shows the measurement is very close to the true value. |
| Limits of Detection (LOD) | Improved by a factor of 15-20 compared to older methods. | Demonstrates enhanced sensitivity of the analytical platform. |
As analytical instrumentation continues to advance in sensitivity and resolution, the development and availability of high-purity deuterated standards, including deuterated diols, will be essential for pushing the boundaries of quantitative science. metsol.com
Exploration in Materials Science for Isotope-Specific Property Tuning and Research Material Development
The substitution of hydrogen with deuterium can significantly alter the physical and chemical properties of materials, an observation that is being increasingly explored in materials science. rsc.org This "isotope effect" stems primarily from the fact that a carbon-deuterium (C-D) bond is stronger and has different vibrational energy than a carbon-hydrogen (C-H) bond. unam.mxreddit.comresearchgate.net This seemingly subtle change can be leveraged to tune material properties for specific applications. rsc.org
Key areas of exploration for deuterated materials include:
Enhanced Material Stability: The greater strength of the C-D bond can lead to materials with higher thermal and thermo-oxidative stability. ansto.gov.aursc.org In organic electronics, for example, replacing specific C-H bonds with C-D bonds in host materials for organic light-emitting diodes (OLEDs) has been shown to dramatically increase device lifetime. rsc.org
Tuning of Physical Properties: Deuteration can influence intermolecular forces like hydrogen bonding, which in turn affects the bulk properties of a material. rsc.org This can lead to changes in phase transition temperatures, ferroelectric properties, conductivity, and even superconductivity. rsc.org
Advanced Research Materials: Deuterated materials are critical tools for certain analytical techniques. In neutron scattering, for instance, hydrogen and deuterium scatter neutrons very differently. ansto.gov.au This property is exploited by selectively deuterating one component of a mixture (e.g., a solvent or a polymer) to make it "invisible" or to create contrast, allowing researchers to study the structure and dynamics of the other components in detail. ansto.gov.au For example, deuterated mineral oil has been used as a solvent to study the behavior of polyethylene (B3416737) polymers. ansto.gov.au
| Property | Effect of Deuteration (H → D) | Underlying Principle | Reference |
|---|---|---|---|
| Bond Strength (e.g., C-D vs. C-H) | Increased | Lower zero-point energy of the C-D bond. | unam.mxresearchgate.net |
| Thermal/Oxidative Stability | Increased | Higher activation energy required to break the stronger C-D bond (Kinetic Isotope Effect). | ansto.gov.aursc.org |
| Phase Transition Temperature | Can be increased or decreased | Changes in hydrogen bond geometry and quantum tunneling effects. | rsc.org |
| Neutron Scattering Contrast | Significantly altered | Different neutron scattering cross-sections of hydrogen and deuterium nuclei. | ansto.gov.au |
The use of deuterated compounds, including functional molecules like diols, as building blocks or additives is a promising strategy for creating a new generation of materials with precisely tailored properties for applications in electronics, manufacturing, and sustainable development. resolvemass.caresearchgate.net
Q & A
Basic: What analytical techniques are recommended for identifying and characterizing 1,2-Hexanediol-d³ in experimental samples?
To confirm the identity and purity of 1,2-Hexanediol-d³, researchers should use deuterium-specific nuclear magnetic resonance (²H-NMR) to distinguish isotopic substitution patterns, complemented by mass spectrometry (MS) for molecular weight validation. Gas chromatography (GC) paired with flame ionization detection (FID) can quantify impurities, while infrared (IR) spectroscopy verifies functional groups. For structural analogs like 1,2-butanediol, cross-referencing with databases such as NIST Chemistry WebBook or PubChem ensures accurate spectral comparisons .
Basic: How should researchers design toxicity studies for 1,2-Hexanediol-d³ given limited hazard data?
When primary toxicological data are scarce, surrogate compounds (e.g., 1,2-butanediol, 1,2-pentanediol) with similar structures and documented hazards should be prioritized . Follow OECD Test Guidelines (e.g., TG 439 for skin irritation) to standardize assays. For neurotoxicity or endocrine disruption endpoints, use in vitro models (e.g., neuronal cell lines, receptor-binding assays) to screen for mechanistic pathways. Always include positive/negative controls and validate results against analogs’ data .
Advanced: How can conflicting toxicity data for 1,2-Hexanediol-d³ and its analogs be systematically resolved?
Contradictions in toxicity data (e.g., neurotoxicity vs. low systemic absorption) require:
Weight-of-Evidence Analysis : Rank data quality using Klimisch scores, prioritizing peer-reviewed studies over grey literature.
Dose-Response Modeling : Apply benchmark dose (BMD) software to reconcile disparate exposure thresholds.
Mechanistic Reconciliation : Use computational tools (e.g., QSAR, molecular docking) to identify structural features influencing toxicity disparities.
For example, the GreenScreen® assessment resolved 1,2-Hexanediol’s endocrine activity data gap by extrapolating from propylene glycol’s conservative surrogate model .
Advanced: What methodologies optimize deuteration efficiency in 1,2-Hexanediol-d³ synthesis while minimizing isotopic dilution?
To achieve high deuteration (>98%):
- Use catalytic deuteration with Pd/C or Raney nickel in deuterated solvents (e.g., D₂O or THF-d⁸).
- Monitor reaction progress via online IR spectroscopy to track C-D bond formation.
- Purify via preparative HPLC with deuterium-compatible columns to isolate isotopologues.
- Validate using isotopic ratio mass spectrometry (IRMS) to quantify residual protium .
Basic: How can researchers navigate literature gaps for 1,2-Hexanediol-d³ in environmental fate studies?
Leverage analog search strategies (e.g., 1,2-octanediol, pentylene glycol) to fill biodegradation or bioaccumulation data gaps . Use databases like OECD SIDS or NITE J-CHECK for analog data. For persistence studies, apply EPA’s grey literature screening protocol (Table C.12) to exclude low-quality sources and prioritize experimental over modeling data .
Advanced: What statistical frameworks are robust for analyzing dose-dependent contradictions in 1,2-Hexanediol-d³’s ocular irritation studies?
Contradictory irritation thresholds (e.g., mild vs. severe eye irritation) can be resolved using:
- Bayesian Hierarchical Models : Pool data across studies while accounting for variability in test systems.
- Bootstrap Resampling : Assess confidence intervals for EC₅₀ values to identify outliers.
- Meta-Regression : Adjust for covariates like pH, solvent carriers, or exposure duration.
Refer to the EPA’s hazard screening criteria (Table C.13) for data quality weighting .
Basic: What are best practices for synthesizing 1,2-Hexanediol-d³ to ensure isotopic stability in long-term storage?
Store synthesized material in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent deuterium exchange with ambient moisture. Regularly validate stability via ²H-NMR and compare against NIST reference spectra. For transport, use vacuum-sealed containers with desiccants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
